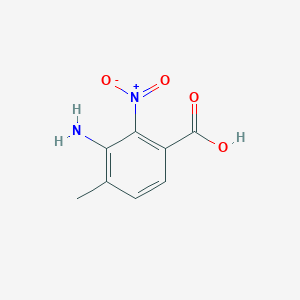

3-Amino-4-methyl-2-nitrobenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-amino-4-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-4-2-3-5(8(11)12)7(6(4)9)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWAVVAJFWDXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408102 | |

| Record name | 3-amino-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37901-90-9 | |

| Record name | 3-amino-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 3 Amino 4 Methyl 2 Nitrobenzoic Acid

Reactivity of the Amino Group

The amino group, being an activating, ortho-, para-directing group, significantly influences the molecule's reactivity. Its nucleophilic nature allows for a variety of transformations, leading to the formation of diverse derivatives.

Amination Reactions and Derivatives Formation

The primary amino group of 3-Amino-4-methyl-2-nitrobenzoic acid is a key site for derivatization. One of the most important reactions of aromatic amines is diazotization, which involves treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt. This diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions.

Sandmeyer and Related Reactions: The diazonium salt of this compound can be subjected to Sandmeyer reactions, where the diazonium group is replaced by various nucleophiles in the presence of copper(I) salts. unizin.org For instance, treatment with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) can introduce chloro, bromo, or cyano groups, respectively, onto the aromatic ring. prepchem.com Other related reactions include the Schiemann reaction for the introduction of fluorine using fluoroboric acid (HBF4) and the replacement of the diazonium group with an iodide ion by treatment with potassium iodide (KI). youtube.com These reactions provide a powerful toolkit for the synthesis of a wide array of substituted 4-methyl-2-nitrobenzoic acid derivatives.

Diazo Coupling Reactions: The diazonium salt can also act as an electrophile in diazo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds. prepchem.com These compounds are often highly colored and are used as dyes.

Formation of Triazoles: The amino group can also be a precursor for the synthesis of heterocyclic rings. For example, 3-amino-1,2,4-triazoles can be synthesized through various methods, often involving the reaction of an amine with other reagents to build the triazole ring. google.comnih.gov While specific examples for this compound are not prevalent, the general reactivity of the amino group suggests its potential for such cyclization reactions.

Oxidative Transformations of the Amino Moiety

The amino group is susceptible to oxidation, which can lead to various products depending on the oxidizing agent and reaction conditions. For example, the oxidation of some aminosalicylic acids with hypochlorous acid has been shown to produce reactive iminoquinone intermediates. minia.edu.eg In the context of hydroxamate derivatives, one-electron oxidation can lead to the formation of nitroxide radicals. masterorganicchemistry.com While specific studies on the oxidation of this compound are limited, it is plausible that its amino group could undergo similar transformations to yield nitroso or other oxidized derivatives under controlled conditions.

Reactivity of the Nitro Group

The strongly electron-withdrawing nitro group has a profound effect on the reactivity of the aromatic ring and can itself undergo important transformations.

Reductive Transformations to Amino and Other Nitrogenous Functions

The most common and synthetically useful reaction of the nitro group is its reduction to a primary amino group. This transformation is crucial for the synthesis of various diamino- and other poly-functionalized aromatic compounds. A variety of reducing agents can be employed for this purpose.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel is a highly effective method for the reduction of aromatic nitro groups. unizin.org Metal-based reductions, for instance with tin (Sn) or iron (Fe) in the presence of a strong acid like HCl, are also widely used. Other reagents like sodium dithionite (B78146) can also be effective for this reduction. unizin.org The choice of reducing agent can sometimes allow for chemoselectivity, where the nitro group is reduced in the presence of other reducible functional groups.

The reduction of the nitro group in this compound would yield 2,3-diamino-4-methylbenzoic acid, a valuable intermediate for the synthesis of various heterocyclic systems, such as benzodiazepines and quinoxalines.

Influence of the Nitro Group on Aromatic Reactivity

The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution reactions. nih.govnih.govnih.gov This is due to its strong electron-withdrawing nature, which reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. libretexts.org When an electrophilic attack does occur, the nitro group directs the incoming substituent to the meta position. This is because the resonance structures of the intermediate carbocation (the sigma complex) show that the positive charge is destabilized when placed on the carbon atom bearing the nitro group, which would occur in ortho and para attacks. bond.edu.au

The electron-withdrawing nature of the nitro group also makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present on the ring. nih.govgoogle.com

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is a versatile functional group that can undergo a range of reactions, most notably those involving the carboxyl carbon.

Esterification: Carboxylic acids can be converted to esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. google.com For example, reacting this compound with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of a strong acid such as sulfuric acid (H2SO4) would yield the corresponding methyl or ethyl ester. Alternatively, esterification can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl2), followed by reaction with the alcohol.

Amide Formation: The carboxylic acid group can also be converted to an amide by reaction with an amine. Direct reaction of a carboxylic acid with an amine is generally not efficient and requires high temperatures. A more common approach is to first activate the carboxylic acid, for instance, by converting it to an acyl chloride, which then readily reacts with an amine to form the amide. libretexts.org Coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), are also widely used to facilitate amide bond formation under milder conditions. libretexts.org For example, reacting this compound with an amine in the presence of a suitable coupling agent would yield the corresponding N-substituted amide derivative. google.com

The reactivity of the carboxylic acid group in this compound allows for its incorporation into larger molecules, such as peptides and other complex organic structures. nih.gov

Esterification and Amidation Reactions

The carboxylic acid group of this compound readily undergoes esterification and amidation, reactions typical of benzoic acid derivatives.

Esterification:

Esterification is commonly achieved through the Fischer-Speier method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. truman.edu The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the corresponding ester.

For instance, the esterification of the related compound, 4-amino-3-nitrobenzoic acid, with methanol in the presence of catalytic sulfuric acid produces methyl 4-amino-3-nitrobenzoate. bond.edu.au A similar reaction with this compound and methanol would be expected to yield methyl 3-amino-4-methyl-2-nitrobenzoate. The reaction time for such esterifications can range from 30 minutes to 16 hours, with refluxing for one hour often providing a workable yield. bond.edu.au

Another method for esterification involves the conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride, followed by reaction with an alcohol. nih.gov This two-step process is often milder and can be advantageous for sensitive substrates.

Table 1: Examples of Esterification Reactions of Related Nitrobenzoic Acids To illustrate the expected reactivity of this compound, this table presents data for analogous compounds.

| Starting Material | Reagents | Product | Yield | Reference |

| 4-Amino-3-nitrobenzoic acid | Methanol, H₂SO₄ (cat.) | Methyl 4-amino-3-nitrobenzoate | Reasonable yields | bond.edu.au |

| 3-Nitrobenzoic acid | Methanol, H₂SO₄ (cat.) | Methyl 3-nitrobenzoate | 79.3% | truman.edu |

| 4-Methylsulfonyl-2-nitrobenzoic acid | 1. Thionyl chloride 2. Methanol | Methyl 4-methylsulfonyl-2-nitrobenzoate | 80% | nih.gov |

Amidation:

Amidation reactions of this compound can be carried out by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, and then treating it with an amine. For example, the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide is achieved by reacting 4-(methylamino)-3-nitrobenzoic acid with thionyl chloride to form the acid chloride, which is then reacted with methylamine (B109427). google.com A similar approach would be applicable to this compound for the synthesis of its corresponding amides.

Decarboxylation Pathways

The decarboxylation of aromatic carboxylic acids, particularly those with electron-donating substituents, can be induced under certain conditions. For this compound, the presence of the activating amino and methyl groups could facilitate the removal of the carboxyl group.

Studies on the decarboxylation of substituted anthranilic acids, which are structurally related, suggest that the mechanism can involve a zwitterionic intermediate where the acidic proton of the carboxyl group protonates the carbon atom to which it is attached, facilitated by the electron-donating amino group. umanitoba.ca

Table 2: Decarboxylation of Related Nitrobenzoic Acids This table provides examples of decarboxylation reactions for compounds structurally similar to this compound.

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Methyl-2-nitrobenzoic acid | CuI, Et₃N | 1-Methyl-2-nitrobenzene | 30% | rsc.org |

| 4-Methyl-2-nitrobenzoic acid | CuI, Et₃N | 1-Methyl-3-nitrobenzene | Not specified | rsc.org |

Aromatic Substitution Reactions

The benzene ring of this compound is subject to aromatic substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the positions of attack are governed by the combined influence of the amino, methyl, nitro, and carboxyl groups. The powerful activating and ortho-, para-directing effect of the amino group is the dominant factor. The methyl group also contributes as an ortho-, para-director, albeit more weakly. In contrast, the nitro and carboxylic acid groups are deactivating and meta-directing.

Given the substitution pattern, the most activated positions for electrophilic attack are ortho and para to the amino group. The para position (C-5) is sterically accessible. The ortho position (C-2) is occupied by the nitro group, and the other ortho position (C-4) is occupied by the methyl group. Therefore, electrophilic substitution is most likely to occur at the C-5 position.

For example, in the nitration of methylbenzene, the methyl group directs the incoming nitro group to the ortho and para positions. chemguide.co.uk In the case of this compound, the directing power of the amino group would strongly favor substitution at the C-5 position.

Nucleophilic Aromatic Substitution on the Aromatic Ring

Nucleophilic aromatic substitution (NAS) on the ring of this compound is also a possibility, particularly due to the presence of the electron-withdrawing nitro group. For NAS to occur, a strong nucleophile and typically a good leaving group are required. In this molecule, the nitro group itself could potentially be displaced under vigorous conditions, a phenomenon observed in some activated aromatic systems. nih.gov

The presence of the strongly electron-donating amino group, however, would disfavor nucleophilic attack on the ring by increasing the electron density. Therefore, NAS reactions on this compound are expected to be less facile compared to aromatic rings substituted with multiple, powerful electron-withdrawing groups.

Reaction Mechanisms and Kinetic Studies

Detailed mechanistic and kinetic studies specifically for this compound are scarce in the literature. However, the mechanisms of its fundamental reactions can be inferred from studies of analogous compounds.

The mechanism for Fischer esterification is a well-established acid-catalyzed nucleophilic acyl substitution. truman.edu Kinetic studies on the esterification of substituted benzoic acids generally show that electron-withdrawing groups on the aromatic ring can accelerate the reaction by increasing the electrophilicity of the carboxylic carbon, although steric hindrance from ortho substituents can counteract this effect.

The mechanism of decarboxylation of anthranilic acids has been proposed to proceed through a concerted pathway involving a zwitterionic intermediate, with the rate being influenced by the electronic nature of the ring substituents. umanitoba.ca Kinetic studies on these systems have utilized Hammett plots to correlate reaction rates with substituent constants, providing insights into the electronic demands of the transition state. umanitoba.ca

For electrophilic aromatic substitution, the mechanism involves the formation of a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). masterorganicchemistry.com The stability of this intermediate, which is enhanced by electron-donating groups like the amino and methyl groups, determines the rate and regioselectivity of the reaction.

Structural Modifications and Derivative Synthesis for Functional Diversification

Carboxylic Acid Derivatives of 3-Amino-4-methyl-2-nitrobenzoic Acid

The carboxylic acid group is a primary site for chemical derivatization, enabling the formation of esters, amides, and anhydrides, which are fundamental transformations in organic synthesis.

Esters: Esterification of the carboxylic acid function is a common strategy to modify the polarity and reactivity of the molecule. A standard method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. truman.edu For nitro-containing benzoic acids, this reaction is typically performed by heating the acid in an excess of the desired alcohol (e.g., methanol (B129727), ethanol) with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄). truman.eduorgsyn.org The process is an equilibrium reaction, and water is removed, often by azeotropic distillation with a suitable solvent, to drive the reaction towards the product. google.com For instance, the synthesis of methyl 4-amino-3-nitrobenzoate from 4-amino-3-nitrobenzoic acid is achieved by heating at reflux in methanol with acid catalysis. bond.edu.au This suggests a similar approach would be effective for this compound.

Amides: The synthesis of amides from this compound can be achieved through direct condensation with amines or by a two-step process involving the activation of the carboxylic acid. Direct amidation is challenging due to the formation of stable ammonium (B1175870) carboxylate salts but can be facilitated by catalysts at elevated temperatures. rsc.org Catalytic systems based on titanium salts, such as titanium tetrafluoride (TiF₄) or titanium tetrachloride (TiCl₄), have proven effective for the direct amidation of a variety of carboxylic acids, including those with electron-withdrawing groups. rsc.orgnih.gov Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride, which then readily reacts with an amine to form the corresponding amide. google.com This is a highly efficient and widely applicable method for amide bond formation.

Table 1: Representative Conditions for Ester and Amide Synthesis

| Transformation | Reagents & Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol), cat. H₂SO₄, Reflux | Methyl Ester | High | truman.edubond.edu.au |

| Amidation (Direct) | Amine, TiF₄ (5-10 mol%), Toluene (B28343), Reflux | N-Substituted Amide | 60-99% | rsc.org |

| Amidation (via Acyl Chloride) | 1. SOCl₂; 2. Amine, Solvent | N-Substituted Amide | >97% | google.com |

Acid anhydrides are highly reactive carboxylic acid derivatives that serve as excellent acylating agents. Symmetrical anhydrides of this compound could potentially be formed by dehydration, for instance, by heating with a strong dehydrating agent like acetic anhydride (B1165640). A more controlled synthesis involves the reaction of the carboxylate salt with an acyl halide derivative of the same acid.

Mixed anhydrides can also be synthesized. A prominent example of a related compound is 2-Methyl-6-nitrobenzoic anhydride (MNBA), also known as the Shiina reagent, which is a powerful condensing agent used in esterification and macrolactonization reactions. wikipedia.orgsigmaaldrich.com The utility of MNBA highlights the potential of anhydrides derived from substituted nitrobenzoic acids as reagents in organic synthesis. sigmaaldrich.com These derivatives are particularly valued for their ability to promote reactions under mild, room-temperature conditions. wikipedia.org

Amino Group Derivatives

The primary amino group on the benzene (B151609) ring is another key site for functionalization, allowing for acetylation, alkylation, and other modifications to introduce new structural and functional features.

Acetylation of the amino group is a straightforward and common reaction to protect the amine or to modify the electronic properties of the molecule. The reaction typically involves treating this compound with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base or in a solvent like acetic acid. nih.gov This transformation yields the corresponding acetamide, 3-Acetamido-4-methyl-2-nitrobenzoic acid. chemscene.com This modification changes the electronic nature of the substituent from a strong electron-donating amino group to a moderately activating amide group, which can influence subsequent reactions on the aromatic ring.

Table 2: Properties of 3-Acetamido-4-methyl-2-nitrobenzoic acid

| Property | Value |

|---|---|

| Compound Name | 3-Acetamido-4-methyl-2-nitrobenzoic acid |

| Synonym | 2-Nitro-3-acetylamino-4-methylbenzoic acid |

| CAS Number | 7356-52-7 |

| Molecular Formula | C₁₀H₁₀N₂O₅ |

| Source | chemscene.com |

Further modifications of the amino group include N-alkylation and N-acylation with groups other than acetyl.

N-Acylation: The amino group can be acylated using various acyl halides (e.g., benzoyl chloride) or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. researchgate.net This reaction leads to the formation of N-acyl derivatives, which can introduce a wide array of functional groups and structural motifs, significantly diversifying the parent compound.

N-Alkylation: Direct alkylation of the primary aromatic amine can be challenging due to potential over-alkylation. However, specific synthetic routes can achieve mono-alkylation. For example, related structures like 4-(methylamino)-3-nitrobenzoic acid are synthesized not by direct alkylation but by the nucleophilic aromatic substitution of a halogen atom with an amine. guidechem.comchemicalbook.com In a typical procedure, a precursor like 4-chloro-3-nitrobenzoic acid is reacted with methylamine (B109427) to yield the N-methylated product. google.comchemicalbook.com This indirect approach is often necessary to achieve clean, selective N-alkylation of such activated aromatic systems.

The strategic modification of the substituents on the benzene ring can lead to the creation of unique, modified amino acid structures. An example of such a derivative is 3-Amino-4-(methylamino)benzoic acid. biosynth.comrlavie.com This compound is described as a modified amino acid used in protein synthesis research. biosynth.com Its synthesis involves introducing a methylamino group at the 4-position, resulting in a diamino-substituted benzoic acid derivative. Such compounds are of interest for their potential to be incorporated into peptides or as building blocks in medicinal chemistry.

Table 3: Properties of 3-Amino-4-(methylamino)benzoic acid

| Property | Value |

|---|---|

| Compound Name | 3-Amino-4-(methylamino)benzoic acid |

| CAS Number | 66315-15-9 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Appearance | Yellow Solid |

| Reported Use | Protein synthesis research |

| Source | biosynth.comrlavie.com |

Nitro Group Modifications

The nitro group is a versatile functional group that can be transformed into various other nitrogen-containing moieties, significantly altering the electronic and steric characteristics of the molecule.

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds. This conversion yields diamino derivatives, which are valuable intermediates in the synthesis of various heterocyclic compounds and other complex organic molecules.

Common methods for the reduction of nitrobenzoic acids involve catalytic hydrogenation or the use of stoichiometric reducing agents. Catalytic methods often employ catalysts such as palladium on carbon (Pd/C) or platinum oxide in a hydroxylic solvent like methanol or ethanol (B145695). google.com For instance, the reduction of 3-methyl-4-nitrobenzoic acid to 4-amino-3-methylbenzoic acid has been achieved with a 96.1% yield using a palladium on activated charcoal catalyst in methanol under hydrogen pressure. acs.org The reaction was conducted at 60°C in an autoclave for 10 hours. acs.org Another example is the hydrogenation of 2-nitro-3-methylbenzoic acid to 2-amino-3-methylbenzoic acid, which is a key step in the synthesis of more complex molecules. chemicalbook.com

Stoichiometric reduction methods are also widely used. These can include the use of metals such as zinc in acetic acid. google.com A method for preparing 3-methyl-4-aminobenzoic acid from 3-methyl-4-nitrobenzoic acid uses iron powder as the reducing agent in the presence of a quaternary phase transfer catalyst to improve the reaction rate between the solid iron and the nitroaromatic compound. google.com

Table 1: Examples of Reduction Reactions of Nitrobenzoic Acid Derivatives

| Starting Material | Product | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Methyl-4-nitrobenzoic acid | 4-Amino-3-methylbenzoic acid | Pd/C, H2, Methanol, 60°C, 10h | 96.1% | acs.org |

| 2-Nitro-3-methylbenzoic acid | 2-Amino-3-methylbenzoic acid | H2, Hydrogenation catalyst, Solvent | - | chemicalbook.com |

Beyond simple reduction, the nitrogen functionality of this compound and its derivatives can be modified to create other classes of compounds. For example, the amino group of the related 3-amino-4-methyl-benzoic acid can be diazotized and then coupled with various aromatic compounds to synthesize a series of azo dyes. nih.gov This reaction involves treating the amino acid with a mixture of sodium nitrite (B80452) and a strong acid, like sulfuric acid, at low temperatures (0-5°C) to form a diazonium salt. nih.gov This reactive intermediate is then coupled with electron-rich aromatic compounds such as cresol (B1669610) or substituted naphthols to yield azo compounds, which are known for their coloring properties. nih.gov

Ring-Substituted Analogs

Substitution on the benzene ring of this compound allows for the introduction of various functional groups, which can fine-tune the molecule's properties.

Halogenation of the aromatic ring is a common strategy to introduce new reactive handles and to modify the electronic properties of the molecule. An example of a halogenated derivative is 2-Nitro-3-amino-4-methyl-5-bromobenzoic acid . nih.gov This compound is a polysubstituted benzoic acid derivative that has been identified as a key intermediate in the synthesis of pharmaceuticals. nih.gov It has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov The synthesis of such compounds can be achieved through electrophilic aromatic substitution reactions. For example, the bromination of a related compound, methyl 2-amino-3-nitrobenzoate, was achieved by treating it with bromine in acetic acid at room temperature, yielding the brominated product in 82% yield.

Table 2: Properties of a Halogenated Derivative

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Reference |

|---|

The introduction of a hydroxyl group onto the aromatic ring can significantly impact the molecule's solubility, acidity, and potential for hydrogen bonding. The synthesis of hydroxyl-substituted aminobenzoic acids often involves the reduction of a corresponding nitrophenol derivative. For example, 3-amino-4-hydroxybenzoic acid can be prepared by the reduction of 4-hydroxy-3-nitrobenzoic acid. chemicalbook.comgoogle.com One method employs tin(II) chloride in concentrated hydrochloric acid, with the reaction mixture being refluxed for one hour to achieve a 98% yield of the desired product. chemicalbook.com Another approach involves the catalytic hydrogenation of 4-hydroxy-3-nitrobenzoic acid using a 5% palladium on carbon catalyst. google.com These methods illustrate a general strategy for accessing hydroxylated analogs of aminobenzoic acids.

The synthesis of analogs with varied alkyl substitutions provides another avenue for structural diversification. While direct alkylation of this compound is not widely reported, the synthesis of related isomers and N-substituted derivatives provides insight into potential modifications. For example, 3-methyl-2-nitrobenzoic acid is a known compound that serves as an intermediate in the preparation of agrochemicals. googleapis.com Furthermore, the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide has been reported, starting from 4-chloro-3-nitrobenzoic acid. google.com This process involves the reaction with methylamine to first generate 4-methylamino-3-nitrobenzoic acid, which is then converted to the final amide product. google.com This demonstrates the feasibility of modifying the amino group to introduce additional alkyl substituents.

Computational Chemistry and Molecular Modeling Studies of 3 Amino 4 Methyl 2 Nitrobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for molecules of this size. researchgate.net DFT studies on 3-Amino-4-methyl-2-nitrobenzoic acid would focus on calculating key parameters that govern its chemical behavior. These calculations are typically performed using functionals like B3LYP or ωB97X-D with appropriate basis sets such as 6-311G(d,p). researchgate.netmdpi.com

The electronic properties are primarily determined by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

Further analysis involves mapping the molecular electrostatic potential (MEP) onto the electron density surface. The MEP visualizes the charge distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this molecule, negative potential is expected around the oxygen atoms of the nitro and carboxyl groups, while the amino group's hydrogen atoms would exhibit positive potential. This information is critical for understanding non-covalent interactions like hydrogen bonding.

Theoretical calculations for related nitroaromatic compounds have been performed to compare and understand their electronic properties. mdpi.com DFT computations can also provide values for global quantum molecular descriptors, which are essential for predicting reactivity. researchgate.net

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT This table presents typical parameters that would be calculated for this compound in a standard DFT study, based on methodologies applied to analogous compounds.

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability |

| Electronegativity | χ | Measures the power of an atom to attract electrons |

| Chemical Hardness | η | Measures resistance to change in electron distribution |

| Chemical Potential | µ | Relates to the escaping tendency of electrons |

| Electrophilicity Index | ω | Describes the ability of a species to accept electrons |

| Dipole Moment | D | Measures the overall polarity of the molecule |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org Post-Hartree-Fock methods are a prominent category of ab initio techniques designed to improve upon the foundational Hartree-Fock (HF) method by more accurately accounting for electron correlation—the interaction and correlated movement between electrons that the HF method averages out. numberanalytics.comststephens.net.innumberanalytics.com

Common post-Hartree-Fock methods include Møller-Plesset perturbation theory (MP2, MP3, etc.), Configuration Interaction (CI), and Coupled Cluster (CC) theory. wikipedia.orgyoutube.com These methods, particularly high-level ones like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" in computational chemistry for their high accuracy in predicting molecular properties. numberanalytics.com

For this compound, these methods would be employed to:

Obtain highly accurate molecular geometries: Providing precise bond lengths and angles that can serve as a benchmark for experimental data or less accurate computational methods. numberanalytics.com

Calculate reliable thermochemical data: Such as enthalpies of formation and reaction energies. numberanalytics.com

Investigate excited states: Which is crucial for understanding photochemical processes. numberanalytics.com

While these methods offer superior accuracy, they come with a significantly higher computational cost, which often limits their application to smaller molecules. wikipedia.org Therefore, they are typically used to validate results from more cost-effective methods like DFT or for problems where high precision is paramount.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic picture of molecular behavior and interactions. This approach is invaluable for studying the flexibility of molecules and their interactions within various environments.

The structure of this compound contains several rotatable single bonds, particularly the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-N bond of the amino group. Rotation around these bonds gives rise to different spatial arrangements, or conformations, of the molecule.

MD simulations can be used to explore the conformational landscape of the molecule. By simulating its movements over nanoseconds or longer, researchers can identify the most stable, low-energy conformations and the energy barriers between them. This analysis is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site. The simulation would reveal the preferred orientation of the carboxyl, amino, and nitro groups relative to each other and the methyl-substituted ring.

The behavior of this compound in a biological system is heavily influenced by its interactions with the surrounding environment, which is typically aqueous. MD simulations can model the molecule in a "box" of water molecules to study its solvation. These simulations provide detailed information on the formation of hydrogen bonds between the molecule's amino, carboxyl, and nitro groups and the surrounding water molecules.

Furthermore, MD simulations are essential for studying how the molecule might interact with biological macromolecules like proteins or nucleic acids. nih.gov By placing the molecule near a simulated biological target, the simulation can predict potential binding modes, calculate the binding free energy, and identify the key intermolecular forces (e.g., hydrogen bonds, electrostatic interactions, hydrophobic interactions) that stabilize the complex. nih.gov This information is fundamental for understanding its mechanism of action at a molecular level.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and its quantitative counterpart, QSAR, are modeling techniques used extensively in medicinal chemistry to understand how a molecule's chemical structure relates to its biological activity. atlantis-press.com These models are built on the principle that the activity of a chemical is a function of its molecular properties. atlantis-press.com

For this compound, an SAR study would involve synthesizing and testing a series of structurally related analogues. Modifications could include changing the position of the substituents, replacing the methyl group with other alkyl or functional groups, or altering the amino and nitro moieties.

A QSAR model would then correlate the measured biological activity (e.g., enzyme inhibition, receptor binding affinity) of this series of compounds with calculated molecular descriptors. nih.gov These descriptors quantify various aspects of the molecule's physicochemical properties. The goal is to derive a mathematical equation that can predict the activity of new, unsynthesized compounds. ui.ac.id

Table 2: Typical Molecular Descriptors Used in QSAR Models for Aromatic Compounds This table lists common descriptors that would be relevant for building a QSAR model based on derivatives of this compound.

| Descriptor Class | Example Descriptors | Description |

| Electronic | HOMO/LUMO energies, Atomic charges, Dipole moment | Describe the electron distribution and ability to engage in polar interactions. |

| Steric | Molecular Weight (MW), Molar Refractivity (CMR), Molecular Volume | Describe the size and shape of the molecule, which influences its fit into a binding site. |

| Lipophilic | LogP (Partition Coefficient) | Measures the hydrophobicity of the molecule, affecting its ability to cross cell membranes. |

| Topological | Connectivity Indices, Topological Polar Surface Area (TPSA) | Numerical descriptors of molecular topology and polar surface area, related to transport properties. |

By identifying which descriptors are most influential, QSAR models can provide critical insights into the mechanism of action and guide the rational design of more potent and selective molecules. atlantis-press.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are fundamental in drug discovery for predicting the activity of new compounds and optimizing lead structures.

For this compound, a QSAR study would involve synthesizing a series of derivatives and testing their biological activity against a specific target. The structural variations could include modifying the substituents on the benzene ring, altering the position of the functional groups, or replacing them entirely. The goal is to understand how these changes affect the compound's efficacy.

Methodology and Descriptors: A QSAR analysis for derivatives of this compound would involve calculating various molecular descriptors, which are numerical representations of the molecule's properties. These descriptors fall into several categories:

Topological (2D) Descriptors: These describe the 2D structure, such as molecular weight, connectivity indices, and counts of specific atom types or functional groups.

Geometrical (3D) Descriptors: These relate to the 3D conformation of the molecule, including molecular surface area and volume.

Electronic Descriptors: These quantify the electronic properties, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Hydrophobic Descriptors: A key descriptor is the partition coefficient (logP), which measures the molecule's hydrophobicity.

Once these descriptors are calculated for a set of molecules, statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical equation that links the descriptors to the observed biological activity (e.g., IC50 values). nih.gov A statistically significant QSAR model can then be used to predict the activity of untested compounds based solely on their calculated descriptors. mdpi.com

Hypothetical QSAR Data Table: The following table illustrates the kind of data that would be generated in a QSAR study of hypothetical derivatives of this compound.

| Compound ID | R-Group Modification | LogP | Molecular Weight ( g/mol ) | Electronic Energy (au) | Predicted Activity (IC50, µM) |

| 1 | H (Parent Compound) | 1.85 | 196.16 | -739.5 | 15.2 |

| 2 | -Cl at position 5 | 2.55 | 230.60 | -1199.2 | 8.7 |

| 3 | -OCH3 at position 5 | 1.70 | 226.19 | -854.1 | 12.5 |

| 4 | -CH3 at position 5 | 2.35 | 210.19 | -778.8 | 10.1 |

| 5 | -F at position 6 | 1.95 | 214.15 | -838.7 | 14.3 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacophore Modeling for Receptor Interactions

Pharmacophore modeling is a crucial technique in drug design used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that is responsible for its biological activity. nih.gov This model represents the key features a molecule must possess to bind effectively to a specific biological target, such as a protein or enzyme.

For this compound, a pharmacophore model would be developed based on its structure and its potential interactions with a receptor. The key pharmacophoric features would likely include:

Hydrogen Bond Donors: The amino (-NH2) and carboxylic acid (-COOH) groups.

Hydrogen Bond Acceptors: The nitro (-NO2) and carboxylic acid (-COOH) groups.

Aromatic Ring: The central benzene ring, which can engage in π-π stacking interactions.

Hydrophobic Feature: The methyl (-CH3) group.

Model Development and Application: A pharmacophore model can be generated in two primary ways: ligand-based or structure-based. A ligand-based model is created by superimposing a set of active molecules and extracting their common chemical features. nih.gov A structure-based model is derived from the crystal structure of the target receptor with a bound ligand, identifying the key interaction points. acs.org

Once a pharmacophore model is established for a target of interest, it can be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that match the pharmacophoric features and are therefore likely to be active. This approach significantly accelerates the discovery of new potential drug candidates.

Hypothetical Pharmacophore Features: The table below details the potential pharmacophoric features of this compound and their role in receptor binding.

| Pharmacophoric Feature | Functional Group | Potential Interaction |

| Hydrogen Bond Donor (HBD) | Amino (-NH2) | Forms hydrogen bonds with acceptor groups on the receptor. |

| Hydrogen Bond Donor (HBD) | Carboxylic Acid (-OH) | Forms hydrogen bonds with acceptor groups on the receptor. |

| Hydrogen Bond Acceptor (HBA) | Nitro (-NO2) | Forms hydrogen bonds with donor groups on the receptor. |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen (C=O) | Forms hydrogen bonds with donor groups on the receptor. |

| Aromatic Ring (AR) | Benzene Ring | Engages in π-π stacking or hydrophobic interactions. |

| Hydrophobic (HY) | Methyl (-CH3) | Occupies a hydrophobic pocket in the receptor. |

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are widely used to predict various molecular properties, including spectroscopic parameters and reaction mechanisms.

Spectroscopic Parameters: Computational models can predict spectroscopic data with a high degree of accuracy, which is invaluable for confirming the structure of a synthesized compound.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated to help assign peaks in experimental NMR spectra.

IR Spectroscopy: Vibrational frequencies can be computed to predict the positions of absorption bands in an infrared spectrum, corresponding to the stretching and bending of specific bonds (e.g., C=O, N-H, N-O).

UV-Vis Spectroscopy: Electronic transitions can be calculated to predict the wavelength of maximum absorption (λmax) in the ultraviolet-visible spectrum.

Predicted Spectroscopic Data Table: This table shows a hypothetical comparison of computationally predicted and experimental spectroscopic data for this compound.

| Spectroscopic Technique | Predicted Value | Experimental Value | Assignment |

| ¹H NMR (δ, ppm) | 7.85 | ~7.9 | H on C5 |

| 6.80 | ~6.7 | H on C6 | |

| 4.50 | ~4.6 | -NH2 protons | |

| 2.20 | ~2.2 | -CH3 protons | |

| IR (cm⁻¹) | ~3400, ~3300 | ~3450, ~3350 | N-H stretching |

| ~1680 | ~1690 | C=O stretching | |

| ~1520, ~1340 | ~1530, ~1350 | N-O stretching (asymmetric, symmetric) | |

| UV-Vis (λmax, nm) | 285 | ~290 | π → π* transition |

Note: This table is for illustrative purposes only. Actual values would depend on the solvent and experimental conditions.

Reaction Pathways: Computational chemistry can also model chemical reactions, providing insights into reaction mechanisms, transition states, and activation energies. For this compound, studies could explore:

Esterification: The reaction of the carboxylic acid with an alcohol.

Amide Formation: The reaction of the carboxylic acid with an amine.

Reduction of the Nitro Group: The conversion of the -NO2 group to an amino group (-NH2), a common transformation in the synthesis of pharmaceuticals and other fine chemicals. acs.org

Electrophilic Aromatic Substitution: Reactions on the benzene ring, with the existing substituents directing the position of new groups.

By calculating the energy profiles of these potential reaction pathways, chemists can predict the most likely products and optimize reaction conditions to favor the desired outcome. The reactivity of nitrobenzoic acids is well-documented, with the carboxylic acid group donating hydrogen ions and the nitro group influencing the electronic nature of the aromatic ring. nih.govnih.gov

Applications in Materials Science and Industrial Chemistry

Use in Dye Synthesis and Pigment Development

Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute the largest class of synthetic colorants. The process hinges on a two-step reaction: diazotization followed by coupling. nih.gov While direct applications of 3-Amino-4-methyl-2-nitrobenzoic acid are not extensively documented in mainstream literature, its structural analog, 3-amino-4-methylbenzoic acid, serves as a clear example of how such molecules are employed.

In a typical synthesis, the primary aromatic amine (the diazo component) is treated with a source of nitrous acid (like sodium nitrite (B80452) in an acidic medium) at low temperatures (0-5°C) to form a diazonium salt. rasayanjournal.co.inunb.ca This unstable intermediate is then immediately reacted with a coupling component—an electron-rich species such as a phenol (B47542) or another amine—to form the stable azo compound (–N=N–), which is the core chromophore responsible for the color. nih.govrasayanjournal.co.in

A study detailed the synthesis of a series of new azo acidic dyes by diazotizing 3-amino-4-methylbenzoic acid and coupling it with various substituted naphthols and cresol (B1669610). rasayanjournal.co.in The presence of the carboxylic acid group on the dye molecule enhances its solubility in alkaline conditions, which is a desirable property for certain dyeing processes. rasayanjournal.co.in The general pathway for this synthesis is outlined below.

Table 1: Azo Dye Synthesis Pathway

| Step | Process | Description |

|---|---|---|

| 1 | Diazotization | 3-amino-4-methylbenzoic acid is dissolved in an acidic solution and reacted with sodium nitrite at 0-5°C to form a diazonium salt. rasayanjournal.co.in |

| 2 | Coupling | The diazonium salt solution is added to a solution of a coupling component (e.g., naphthols, cresol) to form the final azo dye. rasayanjournal.co.in |

| 3 | Purification | The resulting dye is filtered, washed, and recrystallized to achieve purity. rasayanjournal.co.in |

The resulting dyes from this process were characterized by various spectral methods and investigated for their electrochemical and antimicrobial properties. rasayanjournal.co.in This demonstrates the fundamental role of the aminobenzoic acid structure in creating functional colorants.

Formation of Coordination Complexes and Metal-Organic Frameworks (MOFs)

The carboxylic acid group and the nitrogen-containing substituents on the benzene (B151609) ring make these compounds excellent candidates for use as ligands in coordination chemistry.

Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgchalcogen.ro Lanthanide-based MOFs are of particular interest due to their unique luminescent and magnetic properties, high coordination numbers, and potential for diverse structural designs. rsc.orgresearchgate.net

Research has shown that 4-Methyl-3-nitrobenzoic acid, an isomer of the primary subject, is used as an organic linker in the synthesis of one-dimensional (1D) lanthanide coordination complexes. chemicalbook.comsigmaaldrich.com These structures are typically synthesized under solvothermal conditions, where the metal salt (e.g., lanthanide nitrate) and the organic ligand are heated in a solvent. nih.govresearchgate.net The resulting crystalline materials exhibit properties such as high thermal stability and permanent porosity, making them suitable for applications in catalysis, gas sorption, and sensing. rsc.orgnih.gov

Self-assembly is the spontaneous organization of molecules into ordered structures through noncovalent interactions. beilstein-journals.org Amino acids and their derivatives are well-known building blocks for creating such functional biomaterials. nih.gov The process is driven by a combination of forces including hydrogen bonding, π–π stacking, electrostatic interactions, and hydrophobic effects. beilstein-journals.org

This compound possesses multiple functional groups capable of participating in these interactions.

Carboxylic Acid Group (-COOH): Can act as both a hydrogen bond donor and acceptor.

Amino Group (-NH2): Can act as a hydrogen bond donor.

Nitro Group (-NO2): The oxygen atoms can act as hydrogen bond acceptors.

Benzene Ring: Allows for π–π stacking interactions with adjacent molecules.

These interactions can guide the molecules to self-assemble into higher-order structures like nanofibers, nanovesicles, or crystalline networks, a principle that is fundamental to creating novel materials from simple organic building blocks. beilstein-journals.orgnih.gov

Application as Organic Intermediates in Fine Chemical Production

Organic intermediates are compounds that serve as stepping stones in the synthesis of more complex molecules, such as pharmaceuticals and specialty chemicals. chemicalbook.comindiamart.com The functional groups on this compound can be selectively modified, making it a potentially valuable intermediate. For example, the nitro group can be reduced to an amine, the amine can be diazotized for further reactions, and the carboxylic acid can be converted into esters or amides. google.combond.edu.au

The related compound, 3-Methyl-4-nitrobenzoic acid, is a well-established intermediate in the synthesis of Telmisartan, a drug used to treat hypertension. chemicalbook.com Another analog, 3-Amino-4-methylbenzoic acid, is also described as a raw material and organic intermediate for pharmaceuticals. chemicalbook.comindiamart.com These examples highlight the utility of the substituted methylbenzoic acid scaffold in the production of high-value fine chemicals.

Herbicidal Activity and Agrochemical Applications (e.g., 3-Amino-4-methylbenzoic acid)

Some benzoic acid derivatives have been found to possess biological activity relevant to agriculture. Research into the properties of 3-Amino-4-methylbenzoic acid has shown that it exhibits partial herbicidal activity. chemicalbook.com While not as potent as commercial herbicides, this finding places it within a class of compounds that have been explored for agrochemical applications. nih.gov The development of effective and environmentally conscious herbicides is a continuous area of research, and the study of simple organic molecules provides a basis for designing new active ingredients. googleapis.com

Table 2: Bioactivity of a Related Benzoic Acid Derivative

| Compound | Application Area | Observed Activity |

|---|

| 3-Amino-4-methylbenzoic acid | Agrochemical | Partial herbicidal activity chemicalbook.com |

Environmental Significance and Ecotoxicological Considerations

Environmental Fate and Persistence Studies

For instance, 3-nitrobenzoic acid is expected to exist in both vapor and particulate phases in the atmosphere, with an estimated atmospheric half-life of 26 days due to reaction with hydroxyl radicals. google.com If released to soil, it is predicted to have moderate mobility. google.com Given the structural similarities, 3-Amino-4-methyl-2-nitrobenzoic acid may exhibit comparable behavior, although the presence of the amino and methyl groups will influence its specific partitioning and degradation rates. The amino group in 4-aminobenzoic acid, for example, is expected to lead to strong binding to organic matter in soil, which could reduce its mobility. ambeed.com The persistence of this compound in the environment is likely to be significant due to the stability of the nitroaromatic structure, a characteristic of this class of compounds.

Advanced oxidation processes (AOPs) have been shown to be effective in degrading related compounds. For example, studies on p-aminobenzoic acid (PABA) have demonstrated its degradation using UV irradiation in combination with persulfate and iron(II), leading to complete breakdown into carbon dioxide and water. Similarly, a combination of electrolysis and ozonation has proven effective in removing PABA from water. Fenton and photo-Fenton processes have also been successfully applied to degrade 4-nitrobenzoic acid. These findings suggest that similar AOPs could potentially be employed to remediate environmental contamination by this compound.

Biodegradation and Biotransformation Pathways

The biodegradation of this compound has not been specifically documented. However, extensive research on related nitroaromatic and aminobenzoic acid compounds provides insight into plausible transformation pathways.

The biodegradation of nitroaromatic compounds can proceed via two main routes: reduction of the nitro group or oxidation of the aromatic ring. The electron-withdrawing nature of the nitro group makes the ring less susceptible to electrophilic attack by oxygenases, often favoring an initial reductive pathway. googleapis.com For many nitroaromatic compounds, the reduction of the nitro group to an amino group is a common initial step, which can sometimes lead to the formation of carcinogenic aromatic amines. googleapis.com

Studies on m-nitrobenzoic acid have shown that it can be degraded by Pseudomonas species, which oxidize the compound to protocatechuate, followed by ring cleavage. In this case, the biodegradation is initiated by a dioxygenase that incorporates both atoms of molecular oxygen.

The amino-substituted benzoic acid portion of the molecule suggests other potential pathways. For example, 2-aminobenzoic acid (anthranilate) is a known intermediate in the degradation of various aromatic compounds and can be metabolized via the catechol pathway. The degradation of 4-aminobenzoate (B8803810) has also been studied, with some bacterial strains capable of utilizing it as a growth substrate. The presence of both amino and nitro groups on the same ring, as in 5-nitroanthranilic acid, has been shown to be degradable by Bradyrhizobium sp.

Given these precedents, it is plausible that the biodegradation of this compound could involve either the reduction of the nitro group to form a diaminotoluene derivative or the oxidative removal of the amino group, followed by ring hydroxylation and cleavage. The specific pathway would depend on the microbial communities present and the environmental conditions.

Ecotoxicological Assessments

Specific ecotoxicological data for this compound are not available. Therefore, an assessment of its potential ecotoxicity relies on data from analogous compounds. Nitroaromatic compounds are generally considered to be of environmental concern due to their toxicity.

The toxicity of nitrobenzoic acids has been evaluated for some isomers. For example, 4-nitrobenzoic acid has a reported LD50 of 1960 mg/kg in rats. It has also been shown to stimulate the production of superoxide (B77818) radicals in fish hepatic microsomes, indicating a potential for oxidative stress in aquatic organisms. For 3-nitrobenzoic acid, the LD50 (intravenous, mouse) is reported as 640 mg/kg, and it can cause skin and eye irritation.

Aminobenzoic acids have also been studied. 4-Aminobenzoic acid is considered harmful to aquatic life with long-lasting effects. Acute oral toxicity studies in mice, rats, and dogs have been conducted, with the compound being more toxic to mice and dogs than to rats.

The presence of multiple substituent groups on the benzene (B151609) ring of this compound can influence its toxicity in complex ways. The combination of a nitro group (associated with oxidative stress) and an amino group (a potential sensitizer) suggests that this compound warrants careful ecotoxicological evaluation.

Interactive Data Table: Ecotoxicity of Structurally Related Compounds

| Compound | Test Organism | Endpoint | Value | Reference |

| 4-Nitrobenzoic acid | Rat | LD50 (oral) | 1960 mg/kg | |

| 4-Nitrobenzoic acid | Freshwater fish (in vitro) | Superoxide production | Significant enhancement | |

| 3-Nitrobenzoic acid | Mouse | LD50 (intravenous) | 640 mg/kg | |

| 4-Aminobenzoic acid | Daphnia (water flea) | LC50 (48h) | 10.32 mg/L | |

| 4-Aminobenzoic acid | Photobacterium phosphoreum | EC50 (30 min) | 27.4 mg/L |

Risk Assessment and Environmental Management Strategies

A formal environmental risk assessment for this compound has not been published. Such an assessment would typically involve evaluating its potential for environmental exposure and its inherent toxicity. Given that it is a chemical intermediate, releases to the environment may occur during its production and use.

The general framework for environmental risk assessment of industrial chemicals involves characterizing the substance, and assessing exposure and effects to determine the level of risk. google.com Due to the data gaps for this compound, a precautionary approach to its management is warranted. This would involve minimizing its release into the environment through appropriate industrial hygiene and waste management practices.

For nitroaromatic compounds in general, which are often recalcitrant and can be toxic, management strategies focus on preventing environmental contamination and developing effective remediation technologies. Should contamination occur, treatment methods such as advanced oxidation processes, which have been shown to be effective for related compounds, could be considered. Furthermore, bioremediation strategies, potentially using microbial strains capable of degrading nitroaromatic or aminobenzoic acids, could be explored.

Effective environmental management for a compound like this compound would necessitate the generation of empirical data on its persistence, bioaccumulation potential, and toxicity to a range of environmental organisms.

Conclusion and Future Research Directions

Summary of Current Research Progress

Current research on 3-Amino-4-methyl-2-nitrobenzoic acid primarily positions it as a specialized organic intermediate and a building block in synthetic chemistry. chemicalbook.comsigmaaldrich.com While dedicated studies on its direct applications are limited, its value is inferred from the utility of structurally similar compounds. Analogs such as 3-amino-4-methylbenzoic acid have been utilized as starting materials for synthesizing molecules with potential antitumor and herbicidal activities. chemicalbook.com Furthermore, the broader class of aminobenzoic and nitrobenzoic acids are crucial precursors in the pharmaceutical industry. For instance, isomers are fundamental to the synthesis of dyes and anesthetics, and the reduction of a related compound, 3-methyl-4-nitrobenzoic acid, is a key step in producing intermediates for antihypertensive drugs. wikipedia.orggoogle.com The research landscape thus far suggests that the primary role of this compound is as a latent precursor, holding potential for the construction of more complex, high-value molecules.

Remaining Challenges and Knowledge Gaps

Despite its potential, significant knowledge gaps and challenges impede the full exploitation of this compound. The most prominent issue is the sparse body of publicly available research focused specifically on this isomer, in contrast to more thoroughly investigated analogs like 3-nitrobenzoic acid or 4-amino-3-nitrobenzoic acid. wikipedia.orgsigmaaldrich.com

Key challenges include:

Property Characterization: There is a distinct lack of comprehensive data on its fundamental physicochemical properties. More importantly, its biological profile remains almost entirely uncharacterized. Whether the molecule possesses intrinsic biological activity, rather than serving merely as a passive intermediate, is a critical unanswered question.

Application Exploration: Beyond its presumed role in small-molecule synthesis, its potential utility in other domains, such as materials science, has not been explored.

The following table provides a summary of the current research status and the identified knowledge gaps for this compound.

| Aspect | Current Status | Identified Challenges & Knowledge Gaps |

|---|---|---|

| Synthesis | Presumed to be synthesized via standard aromatic substitution and oxidation/reduction reactions. | Lack of optimized, high-yield, and "green" synthetic protocols; potential for isomer separation difficulties. |

| Biological Activity | Largely uninvestigated. | No data on antimicrobial, anti-inflammatory, or other potential therapeutic activities. |

| Material Science | Completely unexplored. | Potential as a monomer for functional polymers or as a ligand for metal-organic frameworks (MOFs) is unknown. |

| Physicochemical Data | Basic identifiers (MW, formula) are known. cymitquimica.com | Comprehensive characterization of solubility, stability, and electronic properties is lacking. |

**10.3. Emerging Research Avenues for this compound and Analogs

The existing knowledge gaps point toward several exciting and potentially fruitful avenues for future research.

A primary focus should be the development of efficient, scalable, and sustainable synthetic routes. Research into novel catalytic systems, such as the use of ozone in the presence of cobalt-bromide catalysts for the oxidation of nitrotoluene derivatives, presents an environmentally friendly alternative to traditional methods that use harsh oxidants. zsmu.edu.ua The development of versatile synthetic pathways, as has been demonstrated for other branched-alkyl benzoic acids, could serve as a template for creating a robust and flexible synthesis for this compound and its derivatives. nih.gov

The molecular architecture of this compound, combining features of both anthranilic acid and a nitroaromatic compound, makes it a compelling candidate for biological screening.

Antimicrobial Potential: Nitroaromatic compounds are known to possess significant antimicrobial properties, with the nitrobenzoate scaffold being identified as a promising starting point for novel antitubercular agents. nih.govnih.gov

Anti-inflammatory Activity: Anthranilic acid derivatives are the basis for several non-steroidal anti-inflammatory drugs (NSAIDs) and have demonstrated a wide range of biological effects, including anti-inflammatory, analgesic, and antiviral activities. nih.govwikipedia.org

Systematic screening of this compound for these activities could uncover a lead compound for drug discovery programs.

The compound's distinct functional groups (amine, carboxylic acid, nitro) make it a highly attractive monomer for materials science applications. Research on polyanthranilic acid (PAA) has shown its utility in creating materials for corrosion protection, metal ion chelation, and electronic devices. mdpi.com The introduction of the methyl and nitro groups in this compound could be leveraged to precisely tune the electronic properties, solubility, and thermal stability of new functional polymers. mdpi.com Furthermore, its structure is well-suited for use as an organic linker in the design of novel Metal-Organic Frameworks (MOFs), a class of materials with extensive applications in gas storage, catalysis, and sensing. mdpi.com

Interdisciplinary Research Prospects

Maximizing the potential of this compound will require a concerted, interdisciplinary approach. The synergy between different scientific fields will be crucial for accelerating discovery and innovation.

Chemistry & Pharmacology: Collaboration between synthetic organic chemists and pharmacologists is essential. Chemists can develop synthetic libraries of analogs, while pharmacologists can conduct high-throughput screening to identify bioactive compounds and establish structure-activity relationships (SAR). nih.gov

Computational & Materials Science: Computational chemists can use modeling and simulation to predict the properties of polymers or MOFs derived from this monomer, guiding materials scientists in their experimental design. utrgv.eduacs.org This synergy can accelerate the development of advanced materials with tailored functions for electronics, sensing, or protective coatings. mdpi.comopenaccessjournals.com

Chemical Biology & Medicine: Exploring the molecule's interaction with biological targets, such as enzymes or receptors, could uncover novel mechanisms of action, bridging fundamental chemical biology with medicinal applications. utrgv.eduelsevierpure.com

The proposed future research directions are summarized in the table below.

| Research Area | Specific Avenues | Potential Impact | Interdisciplinary Focus |

|---|---|---|---|

| Novel Synthesis | Green catalysis, flow chemistry, microwave-assisted synthesis. mdpi.com | Improved yield, lower cost, reduced environmental impact. | Organic Chemistry, Chemical Engineering. |

| Biological Activity | Screening for antimicrobial, anti-inflammatory, and anticancer properties. | Discovery of new lead compounds for drug development. nih.govnih.gov | Medicinal Chemistry, Pharmacology, Microbiology. |

| Advanced Materials | Synthesis of functional polymers, development of novel MOFs, creation of protective coatings. mdpi.com | New materials for electronics, catalysis, sensors, and corrosion inhibition. | Materials Science, Polymer Chemistry, Computational Chemistry. |

| Mechanistic Studies | Investigation of drug-receptor interactions, study of polymerization mechanisms. elsevierpure.com | Fundamental understanding to guide rational design of new drugs and materials. | Chemical Biology, Physical Chemistry. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-4-methyl-2-nitrobenzoic acid, and how can yield discrepancies between methods be analyzed?

- Methodology : The compound is synthesized via hydrolysis of 3-acetamido-4-methyl-2-nitrobenzoic acid using HCl in dioxane under reflux (92.7% yield) or 5N HCl at 80°C (84% yield). Lower yields (61%) occur with concentrated H₂SO₄ due to side reactions or incomplete deprotection .

- Analysis : Compare reaction conditions (temperature, acid strength, solvent) using HPLC or LC-MS to monitor intermediate formation. TGA can assess thermal stability during reflux.

Q. How can NMR spectroscopy distinguish the amino and nitro substituents in this compound?

- Methodology : In DMSO-d₆, the aromatic protons adjacent to electron-withdrawing groups (e.g., nitro) resonate downfield (δ 7.5–8.2 ppm). The amino group’s NH₂ protons appear as broad singlets (~δ 5–6 ppm) but may be absent due to exchange broadening. ¹³C NMR confirms carbonyl (C=O) at ~167 ppm .

Q. What safety protocols are critical when handling this compound?

- Guidelines : Use impermeable gloves (nitrile), safety goggles, and fume hoods to avoid inhalation. Avoid oxidizers (e.g., peroxides) to prevent decomposition into NOx. Store in sealed containers at RT, away from light .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound, particularly addressing disorder?

- Methodology : After data collection (Mo-Kα radiation, λ = 0.71073 Å), use

SHELXL-2018for refinement. ApplyPARTandSUMPcommands to model disordered nitro groups. Validate withCHIVandPLATONto check for missed symmetry or twinning . - Example : A recent study resolved rotational disorder in nitro groups using anisotropic displacement parameters (ADPs) and restraints (DFIX, SIMU) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

- Methodology : Perform DFT calculations (B3LYP/6-311++G**) to map electrostatic potential surfaces. The nitro group’s electron-withdrawing effect directs electrophilic attacks to the para position of the amino group. Use Gaussian or ORCA for frontier molecular orbital (FMO) analysis .

Q. How do substituent effects influence hydrogen bonding in crystalline this compound?

- Analysis : In WinGX, generate hydrogen-bond tables (O–H···N, N–H···O) using

PLATON. The carboxyl group forms dimers (R₂²(8) motif), while amino groups interact with nitro oxygens. Compare packing motifs to analogues (e.g., 3-amino-4-methoxybenzoic acid) to assess steric/electronic impacts .

Q. Why do crystallographic R-factors vary between synthetic batches, and how can this be mitigated?

- Troubleshooting : Poor crystal quality (e.g., twinning) increases R-values. Recrystallize from ethanol/water (1:1) to improve morphology. Use

SHELXDfor dual-space methods to resolve phase ambiguities in low-resolution datasets (<1.0 Å) .

Q. How can hyphenated techniques (e.g., LC-MS/MS) quantify trace impurities in synthesized batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。